1-(Piperidin-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-3-yl)propan-1-amine is an organic compound with the molecular formula C8H18N2. It features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-3-yl)propan-1-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-piperidone with propylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon . Another method includes the alkylation of piperidine with 3-chloropropylamine in the presence of a base like sodium hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
1-(Piperidin-3-yl)propan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Piperidin-3-yl)propan-1-amine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors, modulating their activity and influencing biological pathways. The compound’s effects are mediated through its binding to specific proteins and enzymes, altering their function and leading to therapeutic outcomes .
Comparison with Similar Compounds
1-(Piperidin-3-yl)propan-1-amine can be compared with other piperidine derivatives, such as:
1-(Piperidin-1-yl)propan-2-ol: Similar in structure but with a hydroxyl group instead of an amine group.
3-(Piperidin-1-yl)propan-1-ol: Features a hydroxyl group on the propyl chain.
1-(3-Aminopropyl)piperidine: Another piperidine derivative with similar applications.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C8H18N2 |
---|---|
Molecular Weight |
142.24 g/mol |
IUPAC Name |
1-piperidin-3-ylpropan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-2-8(9)7-4-3-5-10-6-7/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
JGVINVAAUOPFDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCNC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.